[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid
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Overview
Description
[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid is an organoboron compound with the molecular formula C11H17BO6. It is a boronic acid derivative that features a phenyl ring substituted with dimethoxymethyl and dimethoxy groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
The synthesis of [2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed coupling of an aryl halide with a boronic ester or boronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve similar catalytic processes but are optimized for large-scale synthesis with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: Reduction reactions can convert it to the corresponding boronic ester or alcohol.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Coupling Reactions: The compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters .
Scientific Research Applications
[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound can interact with molecular targets like enzymes and receptors, modulating their activity through the formation of stable boronate complexes .
Comparison with Similar Compounds
Similar compounds to [2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid include other arylboronic acids and boronic esters. These compounds share similar reactivity patterns and applications but differ in their specific substituents and functional groups. For example:
Phenylboronic acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Methoxyphenylboronic acid: Contains a methoxy group on the phenyl ring, affecting its reactivity and solubility.
Pinacolborane: A boronic ester used in similar coupling reactions but with different stability and reactivity profiles.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of boronic acids in organic synthesis .
Properties
IUPAC Name |
[2-(dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO6/c1-15-9-5-7(11(17-3)18-4)8(12(13)14)6-10(9)16-2/h5-6,11,13-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSALKLPOZQGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(OC)OC)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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